molecular formula C15H24O B3065563 4-(2,6-Dimethyl-2-heptyl)phenol CAS No. 521947-27-3

4-(2,6-Dimethyl-2-heptyl)phenol

Cat. No.: B3065563
CAS No.: 521947-27-3
M. Wt: 220.35 g/mol
InChI Key: INFJVYKPPXZLJX-UHFFFAOYSA-N
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Description

4-(2,6-Dimethyl-2-heptyl)phenol is an organic compound with the molecular formula C15H24O. It is a type of alkylphenol, characterized by the presence of a phenolic hydroxyl group attached to an aromatic ring, which is further substituted with a 2,6-dimethyl-2-heptyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethyl-2-heptyl)phenol typically involves the alkylation of phenol with 2,6-dimethyl-2-heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Phenol+2,6-Dimethyl-2-heptyl chlorideAlCl3This compound\text{Phenol} + \text{2,6-Dimethyl-2-heptyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Phenol+2,6-Dimethyl-2-heptyl chlorideAlCl3​​this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethyl-2-heptyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Alkylated or aminated phenols.

Scientific Research Applications

4-(2,6-Dimethyl-2-heptyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential endocrine-disrupting effects and its interactions with biological membranes.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of surfactants, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethyl-2-heptyl)phenol involves its interaction with cellular membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydrophobic alkyl chain can insert into lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Nonylphenol: Another alkylphenol with a longer alkyl chain.

    4-tert-Octylphenol: Similar structure but with a tert-octyl group instead of a 2,6-dimethyl-2-heptyl group.

    4-(1,1,5-Trimethylhexyl)phenol: A structural isomer with a different alkyl substitution pattern.

Uniqueness

4-(2,6-Dimethyl-2-heptyl)phenol is unique due to its specific alkyl substitution, which imparts distinct physicochemical properties and biological activities. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(2,6-dimethylheptan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12(2)6-5-11-15(3,4)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFJVYKPPXZLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617379
Record name 4-(2,6-Dimethylheptan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521947-27-3
Record name 4-(2,6-Dimethylheptan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1,5-Trimethylhexyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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